Comparative Kinase Inhibition: Superior MK2 Potency vs. PI3Kδ and IRAK4
The compound demonstrates a clear potency differential against the MK2 kinase (IC50 = 26 nM) [1], placing it within a strong nanomolar range for this inflammatory target. This activity can be contrasted with other quinazoline-based kinase inhibitors that show significantly weaker or no activity against different kinases. For instance, some 6-substituted quinazoline derivatives in the same class exhibit IC50 values of 928 nM against IRAK4 [2] and 50 nM against PI3Kδ [3]. The substantially lower IC50 for MK2 indicates that the specific 4-chloro-6-hydroxy substitution pattern directs a preferential interaction profile that is not uniformly potent across all kinase targets. This selectivity is a key differentiator for researchers focused on the p38/MK2 signaling axis.
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | IRAK4 inhibitor (IC50 = 928 nM) [2] and PI3Kδ inhibitor (IC50 = 50 nM) [3] (both quinazoline-class compounds) |
| Quantified Difference | Approximately 36-fold more potent than the comparator IRAK4 inhibitor; approximately 1.9-fold more potent than the comparator PI3Kδ inhibitor. |
| Conditions | Inhibition of MK2 (unknown origin) incubated for 30 mins by MK2 IMAP assay |
Why This Matters
This data allows a scientist to select this compound specifically for MK2-related research, as its potency profile for this target is substantially better than that observed for other kinases with different quinazoline derivatives.
- [1] BindingDB. BDBM50045374 / CHEMBL3315290. Target: MAP kinase-activated protein kinase 2 (MK2). IC50: 26 nM. View Source
- [2] BindingDB. BDBM394017. Target: Interleukin-1 receptor-associated kinase 4 (IRAK4). IC50: 928 nM. US9969749. View Source
- [3] BindingDB. BDBM394338. Target: Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform (PI3Kδ). IC50: 50 nM. US10428087. View Source
